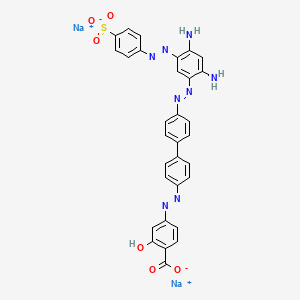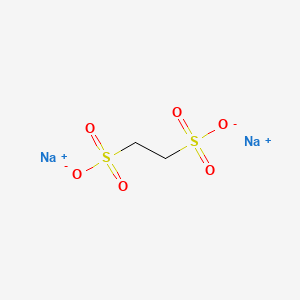
Hexyl hexanoate
Overview
Description
Hexyl hexanoate, also known as hexyl caproate, is an ester formed from hexanoic acid and hexanol. It is a colorless liquid with a fruity odor, commonly found in various fruits and used in flavorings and fragrances. Its molecular formula is C({12})H({24})O(_{2}), and it has a molecular weight of 200.32 g/mol .
Mechanism of Action
Target of Action
Hexyl hexanoate, also known as hexyl caproate, is a hexanoate ester obtained by the formal condensation of the carboxy group of hexanoic acid (caproic acid) with hexan-1-ol . It is a constituent found in passion fruit, apples, strawberries, and wine It is known to interact with olfactory receptors as it contributes to the aroma of various fruits and wines .
Mode of Action
This compound interacts with its targets primarily through its volatile nature. As a volatile organic compound (VOC), it can easily evaporate or sublimate at room temperature, allowing it to be detected by olfactory receptors . This interaction contributes to the perception of aroma in various fruits and wines .
Biochemical Pathways
This compound is a product of the esterification reaction between hexanoic acid and hexan-1-ol . This reaction is part of the larger fatty acid metabolism pathway. In plants, this compound is part of the lipoxygenase–hydroperoxide lyase (LOX-HPL) pathway, which is responsible for the formation of various volatile compounds contributing to the aroma of fruits .
Pharmacokinetics
Its metabolism would likely involve enzymatic breakdown into smaller components, which could then be excreted .
Result of Action
The primary result of this compound’s action is the contribution to the aroma of various fruits and wines. When inhaled, it interacts with olfactory receptors, leading to the perception of specific scents .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to interact with olfactory receptors can be affected by temperature and humidity. Furthermore, in the context of its use as a bio-additive in diesel engines, the performance and emissions can be influenced by factors such as engine load and fuel blend .
Biochemical Analysis
Biochemical Properties
Hexyl hexanoate plays a significant role in biochemical reactions, particularly in the formation of esters. It is synthesized through the esterification of hexanol and hexanoic acid, typically catalyzed by an acid or base . In biochemical reactions, this compound interacts with various enzymes and proteins, including esterases, which hydrolyze esters into their corresponding alcohols and acids. These interactions are crucial for the metabolism and breakdown of this compound in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular functions . Additionally, this compound can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound can inhibit certain esterases, preventing the hydrolysis of esters and thereby affecting metabolic processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing flavor and aroma in food products. At high doses, it can exhibit toxic or adverse effects, including liver toxicity and other metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is safe and effective .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which play a role in its breakdown and utilization . These interactions can affect metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biochemical activity and its effects on cellular function .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments . This localization can affect its activity and function, particularly in relation to its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl hexanoate can be synthesized through the esterification of hexanoic acid with hexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is: [ \text{Hexanoic acid} + \text{Hexanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of hexanoic acid derived from biomass fermentation. A commercial catalyst, such as 5 wt% rhenium on gamma-alumina, is used to promote the esterification reaction, achieving significant yields .
Chemical Reactions Analysis
Types of Reactions: Hexyl hexanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and hexanol.
Oxidation: this compound can be oxidized to produce hexanoic acid and other oxidation products.
Reduction: Reduction reactions are less common but can convert this compound into hexanol and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Hexanoic acid and hexanol.
Oxidation: Hexanoic acid and other oxidized derivatives.
Reduction: Hexanol and other reduced forms.
Scientific Research Applications
Hexyl hexanoate has diverse applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in natural fruit aromas and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of bio-additives for fuels
Comparison with Similar Compounds
- Ethyl hexanoate
- Butyl hexanoate
- Hexyl butyrate
- Methyl hexanoate
Hexyl hexanoate stands out for its specific applications in bio-additives and its unique synthesis from biomass fermentation.
Properties
IUPAC Name |
hexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCLPBOMHPFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047552 | |
| Record name | Hexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow oily liquid with a herbaceous odour | |
| Record name | Hexanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
245.00 to 246.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.863(20°) | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6378-65-0 | |
| Record name | Hexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL HEXANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6FE1QMW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can hexyl hexanoate be produced from renewable resources?
A1: Yes. Research demonstrates that this compound can be synthesized via the hydrogenation of hexanoic acid, a carboxylic acid obtainable from the fermentation of various biomass sources, including grape pomace [, ].
Q2: What type of catalyst is effective for synthesizing this compound?
A2: Several catalysts have shown promise in this compound synthesis:
- Supported Ga2(SO4)3: SnO2-kaolin supported Ga2(SO4)3 effectively catalyzes the esterification of n-hexanol and n-hexanoic acid to produce this compound [].
- Potassium Bisulfate (KHSO4): KHSO4 acts as an efficient catalyst for this compound synthesis, achieving high yields and demonstrating reusability [].
- Cerium Sulfate on Silica Gel: This catalyst system enables the efficient synthesis of this compound, offering advantages in terms of cost-effectiveness and ease of use [].
- Sodium Bisulfate (NaHSO4): Similar to KHSO4, NaHSO4 is a viable catalyst for this reaction, exhibiting efficiency and reusability [].
- Rhenium-based catalysts: Commercial rhenium catalysts like Re2O7 and 5 wt% Re/C, particularly when combined with niobium phosphate as an acid co-catalyst, can tune the selectivity towards this compound production during hexanoic acid hydrogenation [].
Q3: What factors can influence the yield of this compound during synthesis?
A3: Key factors impacting the yield include:
- Catalyst type and dosage: The choice and amount of catalyst directly influence reaction rate and yield [, , ].
- Reaction time and temperature: Sufficient reaction time and optimal temperature are crucial for maximizing conversion [].
- Molar ratio of reactants: The ratio of n-hexanol to n-hexanoic acid impacts the reaction equilibrium and thus the yield [].
- Water removal: Utilizing water entrainers like benzene and optimizing their dosage can shift the equilibrium towards ester formation, enhancing the yield [].
Q4: What are the potential applications of this compound?
A4: this compound exhibits potential in several areas:
- Diesel Bio-Blendstock: Research suggests that this compound, alone or in mixtures with 1-hexanol, can be blended with diesel fuel, significantly reducing soot and carbon monoxide emissions without compromising engine performance [, ].
- Flavor and Fragrance Industry: this compound contributes to the characteristic aroma profiles of various fruits, including apples [, , ], bananas [], pears [], strawberries [], and passion fruits [, ]. This makes it a valuable ingredient in the food and beverage industry for flavoring.
Q5: How does this compound contribute to the aroma of fruits?
A5: this compound belongs to a class of organic compounds called esters, known for their fruity and sweet aromas. Its presence in the volatile profile of various fruits, often alongside other esters, aldehydes, and terpenes, contributes to their complex and characteristic scents.
Q6: How do storage conditions impact this compound levels in fruits?
A6: Research on 'Gala' apples indicates that while different irrigation and nitrogen fertilization regimes have a limited effect on the volatile profile, storage conditions significantly alter the volatile composition []. The use of controlled atmosphere storage, particularly with 1-methylcyclopropene (1-MCP), can impact the relative abundance of various volatile compounds, including this compound, ultimately influencing the perceived aroma of stored apples.
Q7: Can this compound act as an attractant for insects?
A7: Yes, studies have shown that:
- Codling Moths (Cydia pomonella): this compound, along with other compounds like butyl hexanoate and (E,E)-α-farnesene, acts as a kairomone, attracting codling moths to ripe apples and pears [].
- Ladybird Beetles (Hippodamia variegata): The odorant-binding protein HvarOBP5 in ladybirds binds strongly to this compound, suggesting its role in the perception of prey and habitat plant volatiles. This binding elicits electroantennography (EAG) responses and attracts ladybirds to the compound, highlighting its ecological role in insect-plant interactions [].
Q8: What are the implications of understanding the role of this compound in insect attraction?
A8: This knowledge can contribute to developing targeted pest management strategies:
- Monitoring: Pheromone traps baited with this compound can monitor pest populations, enabling timely interventions [].
Q9: What is the molecular formula and weight of this compound?
A9: * Molecular Formula: C12H24O2* Molecular Weight: 200.32 g/mol
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Common methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of this compound in complex mixtures [, , , , , , , , , , , , ].
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS and involves the extraction of volatile compounds from the headspace above a sample, improving the sensitivity and selectivity of the analysis [, , , , ].
- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor or a detector that can sense odors, allowing for the identification of aroma-active compounds, including this compound, in complex mixtures like fruit extracts [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














